(2S)-3-amino-1,1-difluoropropan-2-ol
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Overview
Description
(2S)-3-amino-1,1-difluoropropan-2-ol: is an organic compound with the molecular formula C3H7F2NO. This compound is characterized by the presence of an amino group (-NH2) and two fluorine atoms attached to the second carbon of a propane backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-amino-1,1-difluoropropan-2-ol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-amino-2-propanol, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, with the fluorinating agent being added dropwise to a solution of the precursor in an inert solvent like dichloromethane at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield. Additionally, the use of alternative fluorinating agents that are more readily available and less hazardous could be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-amino-1,1-difluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Chemistry: (2S)-3-amino-1,1-difluoropropan-2-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of fluorine atoms can provide valuable insights into the electronic and steric effects on biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased bioavailability and resistance to metabolic degradation.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-3-amino-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can influence the electronic distribution within the molecule, affecting its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
(2S)-3-amino-1-fluoropropan-2-ol: Similar structure but with only one fluorine atom.
(2S)-3-amino-1,1,1-trifluoropropan-2-ol: Contains three fluorine atoms, leading to different electronic and steric properties.
(2S)-3-amino-2-fluoropropanol: Fluorine atom is positioned differently, affecting its reactivity and interactions.
Uniqueness: (2S)-3-amino-1,1-difluoropropan-2-ol is unique due to the presence of two fluorine atoms at the same carbon, which can significantly influence its chemical and biological properties. This configuration can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C3H7F2NO |
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Molecular Weight |
111.09 g/mol |
IUPAC Name |
(2S)-3-amino-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2/t2-/m0/s1 |
InChI Key |
RHVLBJPNWATWIM-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(F)F)O)N |
Canonical SMILES |
C(C(C(F)F)O)N |
Origin of Product |
United States |
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